1-Methylpyrazolidine-3,5-dione 1-Methylpyrazolidine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 99170-99-7
VCID: VC8390555
InChI: InChI=1S/C4H6N2O2/c1-6-4(8)2-3(7)5-6/h2H2,1H3,(H,5,7)
SMILES: CN1C(=O)CC(=O)N1
Molecular Formula: C4H6N2O2
Molecular Weight: 114.1 g/mol

1-Methylpyrazolidine-3,5-dione

CAS No.: 99170-99-7

Cat. No.: VC8390555

Molecular Formula: C4H6N2O2

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

1-Methylpyrazolidine-3,5-dione - 99170-99-7

Specification

CAS No. 99170-99-7
Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
IUPAC Name 1-methylpyrazolidine-3,5-dione
Standard InChI InChI=1S/C4H6N2O2/c1-6-4(8)2-3(7)5-6/h2H2,1H3,(H,5,7)
Standard InChI Key JTPISCWESNJUEM-UHFFFAOYSA-N
SMILES CN1C(=O)CC(=O)N1
Canonical SMILES CN1C(=O)CC(=O)N1

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

1-Methylpyrazrazolidine-3,5-dione features a pyrazolidine backbone substituted with methyl and ketone groups at positions 1, 3, and 5. The IUPAC name, 1-methylpyrazolidine-3,5-dione, reflects this substitution pattern. Key structural descriptors include:

PropertyValue
Molecular FormulaC4H6N2O2\text{C}_4\text{H}_6\text{N}_2\text{O}_2
Molecular Weight114.1 g/mol
SMILESCN1C(=O)CC(=O)N1
InChI KeyJTPISCWESNJUEM-UHFFFAOYSA-N
PubChem CID23326348

The planar ring system and electron-withdrawing ketone groups contribute to its polarity, with a calculated topological polar surface area (TPSA) of 58.2 Ų, suggesting moderate solubility in polar solvents.

Comparative Analysis of Pyrazolidine-Dione Derivatives

Pyrazolidine-dione derivatives vary in substituents, influencing their physicochemical and biological profiles. For example:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Methylpyrazolidine-3,5-dioneC4H6N2O2\text{C}_4\text{H}_6\text{N}_2\text{O}_2114.1Methyl at N1
Pyrazolidine-3,5-dioneC3H4N2O2\text{C}_3\text{H}_4\text{N}_2\text{O}_2100.08Unsubstituted NH groups
1-Propynyl derivatives C7H6N4O2\text{C}_7\text{H}_6\text{N}_4\text{O}_2186.15Propynyl at N1

The methyl group in 1-methylpyrazolidine-3,5-dione enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability in biological systems .

Synthesis and Synthetic Strategies

General Synthetic Pathways

While no explicit protocol for 1-methylpyrazolidine-3,5-dione is documented, its synthesis likely follows established routes for pyrazolidine-diones. A representative approach involves:

  • Condensation of Hydrazine Derivatives: Reacting methylhydrazine with diethyl malonate in acetic acid under reflux conditions forms the pyrazolidine ring .

    CH3NHNH2+CH2(COOEt)2AcOH, Δ1-Methylpyrazolidine-3,5-dione\text{CH}_3\text{NHNH}_2 + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{AcOH, Δ}} \text{1-Methylpyrazolidine-3,5-dione}

    Yields typically range from 67–73% after recrystallization .

  • Post-Modification: Alkylation or acylation of preformed pyrazolidine-diones introduces substituents. For instance, propargyl bromide treatment in the presence of cesium carbonate yields N-propargyl derivatives .

Challenges in Optimization

  • Regioselectivity: Competing reactions at N1 vs. N2 positions require careful control of stoichiometry and temperature.

  • Purification: High polarity complicates crystallization; silica gel chromatography (3:7 ethyl acetate/hexane) is often employed .

Analytical Characterization and Quality Control

Spectroscopic Identification

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3300 cm⁻¹ (N-H stretching).

  • NMR (1H^1\text{H}): Singlets at δ 2.8–3.1 ppm (N-CH₃) and δ 3.5–4.0 ppm (ring CH₂ groups) .

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (mobile phase: 60% acetonitrile/40% water) achieves baseline separation with tR=6.2mint_R = 6.2 \, \text{min}.

Future Directions and Research Gaps

  • Synthetic Chemistry: Developing enantioselective routes to access chiral variants for structure-activity relationship (SAR) studies.

  • Pharmacology: In vivo evaluation of FXR-mediated effects on cholesterol metabolism and glucose homeostasis.

  • Toxicology: Subchronic toxicity profiling in rodent models to establish NOAEL (No Observed Adverse Effect Level).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator